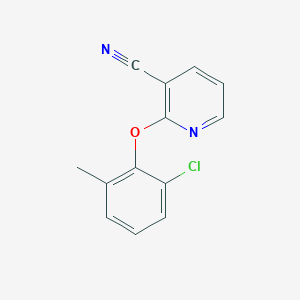

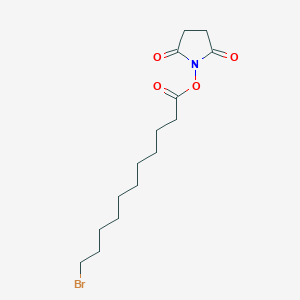

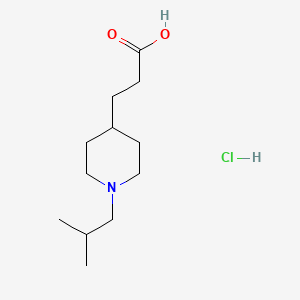

![molecular formula C16H13N3 B1416474 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile CAS No. 885272-76-4](/img/structure/B1416474.png)

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile

Overview

Description

“(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile” is a type of imidazo[1,2-a]pyridine compound . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which include “this compound”, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications

Synthesis and Chemical Properties

- Water-Mediated Synthesis : The synthesis of methylimidazo[1,2-a]pyridines, including derivatives similar to the specified compound, can be achieved through water-mediated hydroamination without the need for a deliberate catalyst. This method also yields imidazo[1,2-a]pyrazines and imidazo[2,1-a]isoquinolines under similar conditions. Additionally, the use of acetonitrile as a solvent in the presence of Ag-catalysis can produce imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan et al., 2013).

Fluorescent Probes

- Fluorescent Probes for Mercury Ion : Certain imidazo[1,2-a]pyridine derivatives, synthesized from β-lactam carbenes and 2-pyridyl isonitriles, have been shown to be efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (N. Shao et al., 2011).

Antiulcer Agents

- Conformational Characteristics and Antiulcer Activity : Research on the conformational properties of substituted imidazo[1,2-a]pyridines has demonstrated their potential in antiulcer activities. These studies have identified "folded" and "extended" conformations as the two possible minimum-energy conformations, influencing their biological activities (J. Kaminski et al., 1989).

Inotropic Activity

- Cardiotonic Agents : Imidazo[1,2-a]pyridine derivatives, like 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinones, have been evaluated for their inotropic activity. These compounds show promise as potential treatments for conditions like congestive heart failure (M. Yamanaka et al., 1991).

Gastric Secretion Inhibition

- Inhibition of Gastric Acid Secretion : Certain compounds like SCH 28080, which share structural similarities with the specified chemical, have been shown to significantly inhibit gastric acid secretion and peptic activity, indicating potential applications in anti-ulcer therapy (M. Ene et al., 1982).

Future Directions

The future directions for the research and development of “(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile” and similar compounds could include the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their wide range of applications in medicinal chemistry could be another promising direction .

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety have been known to exhibit a broad range of biological activities . They have been used as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis agents .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine compounds have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Biochemical Pathways

Imidazo[1,2-a]pyridine compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Pharmacokinetics

Imidazole, a core component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazo[1,2-a]pyridine compounds have been known to exhibit a broad range of biological activities .

Action Environment

The synthesis of similar compounds has been achieved under microwave irradiation, suggesting that heat may play a role in the compound’s stability .

properties

IUPAC Name |

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-12-7-8-15-18-16(13-5-3-2-4-6-13)14(9-10-17)19(15)11-12/h2-8,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFSQUVGIKCXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC#N)C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

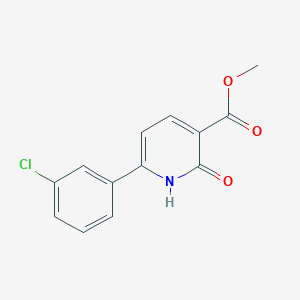

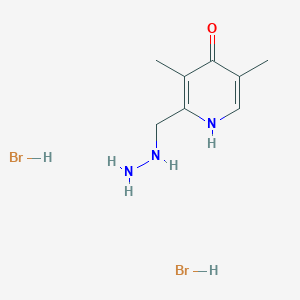

![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)

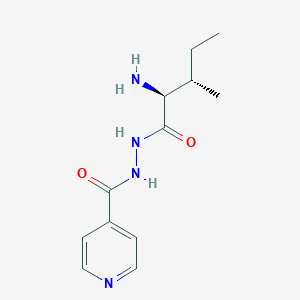

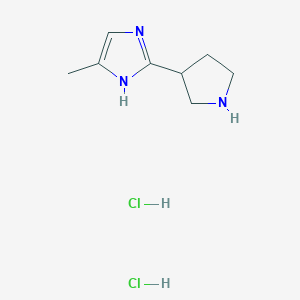

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

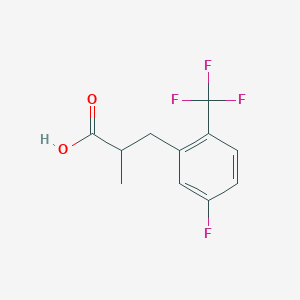

![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)